ANAGYRINE

Description

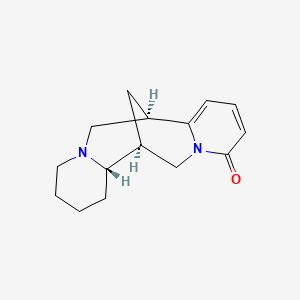

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13+/m1/s1 |

InChI Key |

FQEQMASDZFXSJI-AGIUHOORSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CC=CC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

anagyrine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biosynthetic Pathway and Analytical Profiling of Anagyrine in Lupinus Species

Executive Summary

Anagyrine is a tetracyclic quinolizidine alkaloid (QA) characterized by an

Conversely, the pharmacological profile of this compound presents opportunities in partial agonist therapies for neurodegenerative disorders. This guide delineates the biosynthetic architecture of this compound, identifying the critical enzymatic checkpoints from the lysine precursor to the final oxidative restructuring. It further provides a standardized, self-validating protocol for its extraction and quantification, ensuring high-fidelity data for agricultural breeding or pharmaceutical sourcing.

Biosynthetic Architecture

The biosynthesis of this compound is a branch of the general quinolizidine alkaloid pathway, which originates from the amino acid L-lysine. The pathway is compartmentalized, initiating in the chloroplast of mesophyll cells before intermediates are transported for modification.

Phase I: Formation of the Quinolizidine Skeleton

The pathway begins with the decarboxylation of L-lysine by Lysine Decarboxylase (LDC) , the first committed step.[1][2] This reaction yields cadaverine, a diamine that undergoes oxidative deamination by Copper Amine Oxidase (CuAO) to form 5-aminopentanal.[1]

This aldehyde intermediate spontaneously cyclizes to form

Phase II: The this compound Branch (Oxidative Restructuring)

The divergence of this compound from the lupanine/sparteine pool involves the dehydrogenation of the A-ring. While lupanine contains a lactam ring, this compound possesses an

Mechanism:

-

Precursor: (+)-Lupanine or 5,6-dehydrolupanine.

-

Enzymatic Action: A stereospecific dehydrogenation occurs at the C-5/C-6 and C-11/C-12 positions.

-

Candidate Enzymes: This step is likely catalyzed by a Cytochrome P450 monooxygenase (CYP) or a specialized flavin-dependent oxidase . This "late-stage oxidation" transforms the saturated piperidone ring of lupanine into the unsaturated pyridone ring of this compound.

Visualization: The this compound Pathway

The following diagram details the flow from Lysine to this compound, highlighting the critical enzymatic nodes.

Figure 1: Step-wise biosynthetic pathway of this compound from L-lysine, highlighting the critical transition from the lupanine core to the alpha-pyridone structure.

Enzymology & Genetic Regulation

Understanding the enzymes allows for targeted manipulation of the pathway.

| Enzyme / Gene | Function | Mechanism Note |

| LDC (Lysine Decarboxylase) | Decarboxylates L-lysine to Cadaverine.[1][2][3][4] | The rate-limiting step. Highly regulated by circadian rhythms (active during light periods). |

| CuAO (Copper Amine Oxidase) | Oxidizes Cadaverine to 5-aminopentanal.[1] | Requires Cu²⁺ cofactor. Generates H₂O₂ as a byproduct. |

| HMT/HLT (Acyltransferases) | Esterification of hydroxylated QAs. | While not directly forming this compound, these enzymes compete for the lupanine precursor pool. |

| P450 (Uncharacterized) | Conversion of Lupanine to this compound. | Hypothesized to be a specific desaturase expressed in L. leucophyllus but absent/silenced in "sweet" L. angustifolius. |

Scientific Insight: The presence of this compound is often genetically dominant. In breeding programs, the "pauper" gene in L. angustifolius confers a low-alkaloid (sweet) phenotype by downregulating the upstream LDC and acyltransferase activity, but specific selection against the "this compound-branch" enzymes is required to eliminate teratogenicity while maintaining other agronomic traits.

Technical Workflow: Extraction & Quantification

This protocol is designed for high reproducibility. It utilizes an Acid-Base Liquid-Liquid Extraction (LLE) followed by LC-MS/MS verification.

Optimized Extraction Protocol

Reagents:

-

0.5 M HCl (Hydrochloric Acid)

-

2 M NaOH (Sodium Hydroxide)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Internal Standard: Caffeine or Sparteine-d3 (if available)

Step-by-Step Methodology:

-

Lyophilization & Grinding: Freeze-dry fresh plant tissue (leaves/seeds) to arrest enzymatic activity. Grind to a fine powder (<0.5 mm) using a ball mill.

-

Acid Extraction (Protonation):

-

Weigh 100 mg of powder into a 15 mL centrifuge tube.

-

Add 5 mL of 0.5 M HCl . Vortex for 30 seconds.

-

Sonicate for 20 minutes at ambient temperature. Why: This ensures all alkaloids are in their water-soluble salt form (BH+).

-

Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.

-

-

Basification (Free Base Formation):

-

Adjust the pH of the supernatant to pH > 12 using 2 M NaOH .

-

Check: Solution should turn distinctively yellow/green (depending on chlorophyll content), but the pH strip must read dark blue/purple. Why: Alkaloids must be uncharged (B) to partition into the organic phase.

-

-

Organic Partitioning:

-

Add 5 mL of Dichloromethane (DCM) .

-

Shake vigorously for 10 minutes (mechanical shaker recommended).

-

Centrifuge at 4,000 x g for 5 minutes to separate phases.

-

Collect the lower organic layer (DCM).

-

Repeat: Perform a second extraction with 3 mL DCM and combine organic layers.

-

-

Concentration:

-

Evaporate DCM to dryness under a stream of nitrogen at 40°C.

-

Reconstitute residue in 1 mL of Mobile Phase A (0.1% Formic Acid in Water).

-

LC-MS/MS Quantification Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B (0-1 min) -> 40% B (6 min) -> 95% B (8 min) |

| Flow Rate | 0.4 mL/min |

| This compound MRM | Precursor: 245.2 m/z -> Product: 98.1 m/z (Quant), 134.1 m/z (Qual) |

| Retention Time | ~4.5 - 5.2 min (system dependent) |

Experimental Workflow Diagram

Figure 2: Standardized workflow for the extraction and quantification of this compound from Lupinus tissue.

Pharmacological & Toxicological Context

Mechanism of Teratogenicity:

this compound acts as a desensitizer of the fetal nicotinic acetylcholine receptor (nAChR). Unlike lupanine, the

-

Effect: It induces prolonged desensitization of the receptor, inhibiting fetal movement during critical developmental windows (gestation days 40-70 in cattle).

-

Result: The lack of movement prevents the proper alignment of joints, leading to Arthrogryposis (Crooked Calf Disease).

Therapeutic Potential:

Research suggests that the specific partial agonist activity of this compound on

References

-

Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.[5]

-

Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.[5] Natural Product Reports.[5][6]

-

Lee, S. T., et al. (2008). The Effect of Body Condition on Serum Concentrations of Two Teratogenic Alkaloids (this compound and Ammodendrine) From Lupines.[7][8] Journal of Animal Science.[7][8]

-

Green, B. T., et al. (2013). this compound desensitization of peripheral nicotinic acetylcholine receptors. Toxicology and Applied Pharmacology.

-

Bunsupa, S., et al. (2012). Quinolizidine Alkaloid Biosynthesis: Recent Advances and Future Prospects.[5] Frontiers in Plant Science.[5]

Sources

- 1. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. Publication : USDA ARS [ars.usda.gov]

The Solubility Matrix of Anagyrine: A Physicochemical Guide for Extraction and Analysis

The following technical guide details the solubility profile of Anagyrine, focusing on its physicochemical properties, extraction mechanics, and analytical behavior.

Executive Summary

This compound (C₁₅H₂₀N₂O) is a tetracyclic quinolizidine alkaloid predominantly found in Anagyris foetida and various Lupinus species. Its pharmacological profile—ranging from teratogenic effects (crooked calf disease) to potential therapeutic applications—demands precise handling during isolation and analysis.

The core challenge in working with this compound lies in its pH-dependent solubility switch . Like most alkaloids, it exists in a duality: a lipophilic free base and a hydrophilic salt. Mastering this switch is the fundamental requirement for high-yield extraction and reproducible High-Performance Liquid Chromatography (HPLC) analysis.[1] This guide provides the physicochemical grounding and protocols necessary to manipulate this compound across organic and aqueous phases.

Physicochemical Fundamentals

To predict this compound’s behavior in solution, one must understand its structural drivers.

-

Molecular Weight: 244.33 g/mol [1]

-

Lipophilicity (LogP): ~1.6 (Computed). This indicates a moderate preference for organic phases in its neutral form, though less lipophilic than its structural analog sparteine (LogP ~3.0) due to the presence of the ketone oxygen.

-

pKa (Estimated): ~9.0–9.5 (Basic Nitrogen). The molecule contains a basic tertiary amine and a non-basic amide-like lactam system.

-

Implication: At pH < 7, the basic nitrogen protonates, carrying a positive charge. At pH > 10, the molecule remains uncharged (neutral).

-

The Solubility Switch Mechanism

The solubility of this compound is binary, controlled entirely by the pH of the solvent system.

| State | Chemical Form | Dominant Phase Affinity | Key Solvents |

| Free Base | Neutral ( | Organic (Lipophilic) | Chloroform, Dichloromethane (DCM), Diethyl Ether, Ethanol, Methanol |

| Salt | Cationic ( | Aqueous (Hydrophilic) | Water, Dilute Acids (HCl, H₂SO₄), Acidified Alcohols |

Solubility Profile Analysis

Organic Solvents

In its free base form, this compound exhibits high solubility in chlorinated solvents and alcohols.[2]

-

Chloroform / DCM: Excellent solubility. These are the solvents of choice for liquid-liquid extraction (LLE) from basified aqueous solutions.

-

Alcohols (MeOH, EtOH): High solubility. Useful for initial crude extraction from plant matrix but lacks selectivity (extracts chlorophyll and sugars).

-

Hexane/Petroleum Ether: Low to Moderate solubility. Often used for "defatting" (removing lipids) from acidic aqueous extracts where this compound (as a salt) will not dissolve.

Aqueous Systems[1]

-

Neutral Water: Practically insoluble as a free base.

-

Acidic Water (pH < 3): Highly soluble. The formation of this compound Hydrochloride (or Sulfate) renders the molecule fully hydrophilic.

Quantitative Solubility Matrix

Data summarized from general alkaloid behavior and specific extraction yields.

| Solvent System | Condition | Solubility Rating | Application |

| Chloroform | Neutral/Basic | High | Final Isolation / LLE |

| Water | Acidic (pH 2) | High | Primary Extraction / Salt Formation |

| Water | Neutral (pH 7) | Very Low | Precipitation / Washing |

| Ethanol (95%) | Neutral | High | Tinctures / Crude Extraction |

| Hexane | Neutral | Low | Defatting (Impurity Removal) |

Applied Methodology: The Acid-Base Extraction Workflow

The most effective way to purify this compound is to exploit its solubility switch. The following workflow illustrates the "Defatting -> Basification -> Extraction" logic.

Visualization: Extraction Logic Flow

Caption: The Acid-Base Switch protocol exploits the pH-dependent solubility of this compound to separate it from non-alkaloidal lipids and sugars.[1]

Analytical Implications (HPLC)

In Reverse Phase Chromatography (RP-HPLC), this compound's basicity causes peak tailing due to interaction with residual silanol groups on the silica column.

-

Mobile Phase Strategy: You must use an acidic modifier.

-

Recommended: 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

-

Mechanism: The acid ensures this compound is fully protonated (

). While this makes it more hydrophilic (reducing retention time), it suppresses secondary interactions with the column, yielding sharp, symmetrical peaks.

-

-

Column: C18 or C8 bonded phase.[3]

-

Detection: UV at 230–260 nm (this compound has chromophores due to the pyridone ring system).

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Objective: Isolate this compound-rich alkaloid fraction from Lupinus or Anagyris species.[1]

-

Maceration: Suspend 10 g of dried, powdered plant material in 100 mL of 0.5 M HCl . Sonicate for 30 minutes.

-

Why: Converts free bases to water-soluble hydrochloride salts.[1]

-

-

Filtration: Filter the mixture through Whatman No. 1 paper. Discard the solid residue.

-

Defatting (Critical Step): Transfer the acidic filtrate to a separatory funnel. Add 30 mL of Hexane . Shake vigorously and let layers separate.

-

Why: Lipids and chlorophylls dissolve in Hexane. This compound HCl remains in the water. Discard the Hexane (top) layer.

-

-

Basification: Adjust the pH of the aqueous layer to pH 10–12 using Ammonium Hydroxide (25%) .

-

Why: Converts this compound HCl back to the lipophilic free base. The solution will likely turn cloudy (precipitation of bases).

-

-

Liquid-Liquid Extraction: Add 30 mL of Chloroform (or Dichloromethane). Shake gently but thoroughly to avoid emulsions.

-

Why: The free base migrates into the organic solvent.

-

-

Collection: Collect the lower organic layer. Repeat the extraction 2 more times. Combine organic fractions.

-

Drying: Dry the combined organic phase over Anhydrous Sodium Sulfate (

) to remove trace water. -

Evaporation: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C. The residue is the crude alkaloid fraction containing this compound.

Protocol B: Determination of Partition Coefficient (LogP)

Objective: Experimentally verify the lipophilicity of this compound.

-

Preparation: Prepare a saturated system of 1-Octanol and Phosphate Buffer (pH 7.4) .

-

Solubilization: Dissolve a known mass of this compound standard (

) in the pre-saturated Octanol phase. -

Partitioning: Mix equal volumes of the this compound-Octanol solution and the aqueous buffer in a shake flask. Shake for 4 hours at 25°C. Allow phases to separate fully (centrifuge if necessary).

-

Quantification: Analyze the concentration of this compound in the Octanol phase (

) and Aqueous phase ( -

Calculation:

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

- Wink, M. (1998). Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press. (Context on Quinolizidine Alkaloid Extraction).

-

Pan, L., et al. (2025). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine). ResearchGate. [Link]

-

ACD/Labs. (2024). LogP and LogD: Understanding Lipophilicity. [Link]

Sources

Anagyrine and the Etiology of Crooked Calf Disease: A Technical Guide for Researchers

Introduction: The Enigma of Crooked Calf Disease

Crooked Calf Syndrome (CCS) is a congenital condition observed in the offspring of range-grazed cattle, primarily in the western United States, which presents a significant economic and animal welfare challenge.[1][2] The syndrome is characterized by a range of debilitating skeletal deformities, including arthrogryposis (flexed and rigid joints), torticollis (twisted neck), scoliosis (curvature of the spine), and cleft palate.[1] Severely affected calves are often unable to stand and suckle, necessitating euthanasia.[1] The causative agent behind this syndrome has been identified as the maternal ingestion of certain species of lupine (Lupinus spp.) containing the teratogenic quinolizidine alkaloid, anagyrine, during a critical window of gestation.[1][3][4] This guide provides a comprehensive technical overview of the role of this compound in the etiology of crooked calf disease, focusing on its mechanism of action, experimental methodologies for its study, and key quantitative data for researchers and drug development professionals.

The Teratogenic Mechanism of this compound: A Cascade of Inaction

The development of crooked calf syndrome is not a result of direct toxicity to the developing fetus in the traditional sense. Instead, this compound's teratogenicity stems from its profound effect on fetal movement.[1][5][6] The prevailing hypothesis, supported by extensive research, is that this compound acts as a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[7]

Signaling Pathway Disruption

This compound's primary molecular target is the fetal neuromuscular junction. By acting on nAChRs, this compound disrupts the normal signaling cascade that leads to muscle contraction. This results in a prolonged period of fetal inactivity, a state of "fetal sedation," during a critical phase of musculoskeletal development.[1][6] Continuous exposure to this compound maintains this state of reduced fetal movement, leading to the fixation of limbs in abnormal positions and the improper development of the palate.[5][6]

The following diagram illustrates the proposed mechanism of this compound-induced teratogenesis:

Caption: Proposed mechanism of this compound-induced crooked calf disease.

Interestingly, research suggests that this compound can directly desensitize nAChRs without the need for metabolic activation.[7] This direct action on fetal receptors underscores the critical need to prevent maternal exposure during the susceptible gestational period.

Experimental Methodologies for Studying this compound Teratogenicity

Investigating the etiology of crooked calf disease requires a multi-faceted approach, combining in vivo animal studies with in vitro cellular assays.

In Vivo Animal Models

The bovine model is the most clinically relevant for studying crooked calf disease. However, due to cost and logistical challenges, smaller ruminant models, such as goats, have also been successfully employed.[6]

Experimental Protocol: In Vivo Dosing and Fetal Movement Monitoring in Cattle

-

Animal Selection: Select pregnant cows, with confirmed gestation dates, for the study. A control group receiving no this compound-containing feed is essential.

-

Gestation Period of Interest: The critical window for inducing crooked calf syndrome is between 40 and 100 days of gestation.[5][8]

-

Dosing Regimen:

-

Prepare a standardized dose of dried, ground lupine plant material known to contain a specific concentration of this compound. For example, Lupinus leucophyllus has been used in studies.[6]

-

Administer the lupine material orally to the treatment group daily for a defined period within the critical window (e.g., 30 continuous days).[6]

-

-

Fetal Movement Monitoring:

-

Blood Sampling and Analysis:

-

Collect jugular vein blood samples from the cows daily to determine serum this compound concentrations.[6]

-

Analyze serum samples using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify this compound levels.

-

-

Post-Partum Evaluation:

Experimental Workflow: In Vivo Bovine Study

Caption: Workflow for in vivo bovine studies of this compound teratogenicity.

In Vitro Cellular Assays

Cell culture models are invaluable for dissecting the molecular mechanisms of this compound's action on nAChRs.

Experimental Protocol: nAChR Desensitization Assay

-

Cell Lines: Utilize cell lines that express relevant nAChR subtypes. For example:

-

Alkaloid Exposure: Expose the cells to a range of this compound concentrations.

-

nAChR Activation and Desensitization Measurement:

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonistic activity and the DC50 (half-maximal desensitizing concentration) for this compound at the different nAChR subtypes.[7]

Quantitative Data on this compound and Crooked Calf Disease

The following table summarizes key quantitative data related to the study of this compound and crooked calf disease.

| Parameter | Value/Range | Species/System | Reference |

| Susceptible Gestational Period | 40-100 days | Bovine | [5][8] |

| This compound EC50 (SH-SY5Y cells) | 4.2 µM | Human Neuroblastoma | [7] |

| This compound EC50 (TE-671 cells) | 231 µM | Human Rhabdomyosarcoma | [7] |

| This compound DC50 (SH-SY5Y cells) | 6.9 µM | Human Neuroblastoma | [7] |

| This compound DC50 (TE-671 cells) | 139 µM | Human Rhabdomyosarcoma | [7] |

| Incidence in a High-Risk Herd | Up to 56% | Bovine | [10] |

| Economic Impact (1997, Adams County, WA) | ~$1.7 million (direct loss) | Bovine | [2] |

Implications for Drug Development and Future Research

A thorough understanding of the this compound-nAChR interaction provides a valuable model for studying teratogenesis mediated by receptor desensitization. For drug development professionals, this knowledge is crucial for screening new chemical entities for potential developmental toxicity. Compounds with structural similarities to this compound or those that target nAChRs should be carefully evaluated for their effects on fetal movement.

Future research should focus on:

-

Identifying the specific nAChR subunits involved in this compound's teratogenic effects.

-

Developing in vitro screening assays to more rapidly identify compounds with this compound-like activity.

-

Investigating potential therapeutic interventions to counteract the effects of this compound exposure during pregnancy.

-

Exploring the genetic basis for potential differences in susceptibility to this compound-induced crooked calf syndrome among cattle.[10]

Conclusion

This compound's role in the etiology of crooked calf disease is a classic example of how environmental toxins can disrupt normal development through subtle yet profound mechanisms. By desensitizing fetal nicotinic acetylcholine receptors and inhibiting movement, this compound triggers a cascade of events that leads to severe and often fatal congenital deformities. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this important area of toxicology and developmental biology, with the ultimate goal of mitigating the impact of this devastating syndrome.

References

-

Green, B. T., Welch, K. D., & Panter, K. E. (2017). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Research in Veterinary Science, 114, 299-304. [Link]

-

Washington State University, College of Veterinary Medicine. (n.d.). Crooked calf – lupine induced arthrogryposis. [Link]

-

Panter, K. E., Gardner, D. R., & James, L. F. (2004). Lupine-Induced Crooked Calf Disease: The Last 20 Years. Rangelands, 26(4), 13-19. [Link]

-

Keeler, R. F. (1978). Toxic plants as possible human teratogens. Journal of the American Veterinary Medical Association, 173(5 Pt 2), 653-656. [Link]

-

Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2024). Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle. Journal of Animal Science, 102, skae153. [Link]

-

James, L. F. (2001-2006). Investigation of Lupine-Induced Crooked Calf Disease in the Northwest. USDA Agricultural Research Service. [Link]

-

Welch, K. D., Green, B. T., Gardner, D. R., & Panter, K. E. (2024). Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle. PMC, 102, skae153. [Link]

-

Green, B. T., Lee, S. T., Panter, K. E., & Brown, A. W. (2015). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 93(10), 4945-4951. [Link]

-

Washington State University Extension. (2022). Lupine-induced Crooked Calf Syndrome. [Link]

-

Weeth, L. (1969). CROOKED CALF DISEASE. California Agriculture, 23(5), 6-7. [Link]

-

Green, B. T., Lee, S. T., Panter, K. E., & Brown, A. W. (2015). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 93(10), 4945-4951. [Link]

-

Abbott, L. C., Gay, C. C., & Panter, K. E. (1995). Crooked Calf Disease: A Histological and Histochemical Examination of Eight Affected Calves. Veterinary Pathology, 32(2), 135-141. [Link]

-

Cope, L. (2022). Lupines and crooked calves. Canadian Cattlemen. [Link]

-

Panter, K. E., Gardner, D. R., Green, B. T., & Gay, C. C. (2013). Management Practices to Reduce Lupine-Induced Crooked Calf Syndrome in the Northwest. Rangelands, 35(2), 2-8. [Link]

-

Green, B. T., Lee, S. T., Panter, K. E., & Gardner, D. R. (2014). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research Part C: Embryo Today: Reviews, 102(4), 309-320. [Link]

-

Green, B. T. (2019). Bioactive Alkaloids from Plants Poisonous to Livestock in North America. Israel Journal of Chemistry, 59(1-2), 1-10. [Link]

-

Keeler, R. F. (1988). Piperidine alkaloids: human and food animal teratogens. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 8(7), 11-23. [Link]

Sources

- 1. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]

- 2. Investigation of Lupine-Induced Crooked Calf Disease in the Northwest | National Agricultural Library [nal.usda.gov]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lupine-induced Crooked Calf Syndrome | Veterinary Medicine Extension | Washington State University [vetextension.wsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. bioone.org [bioone.org]

Metabolic precursors of anagyrine in leguminous plants

An In-depth Technical Guide on the Metabolic Precursors of Anagyrine in Leguminous Plants

Introduction: The Significance of this compound

This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found in leguminous plants of the Lupinus (lupin) genus.[1] Its significance to researchers, drug development professionals, and agricultural scientists is multifaceted. This compound is notoriously recognized for its teratogenic effects in livestock, particularly causing "crooked calf syndrome" in cattle, which presents a significant economic and animal welfare concern.[2][3] Structurally, it is distinguished by an α-pyridone ring, a feature that imparts distinct chemical properties compared to other QAs like sparteine and lupanine.[4] Understanding the metabolic origins of this compound is paramount for developing strategies to mitigate its presence in forage, for exploring the potential pharmacological activities of related compounds, and for the metabolic engineering of lupin crops. This guide provides a technical deep-dive into the biosynthetic pathway of this compound, detailing its known metabolic precursors and the experimental methodologies used to elucidate this complex pathway.

Part 1: The this compound Biosynthetic Pathway

The biosynthesis of all quinolizidine alkaloids is a testament to nature's metabolic ingenuity, transforming a primary amino acid into a complex, multi-ringed defensive compound. The pathway is a cascade of enzymatic reactions, with each step building upon the last to assemble the final alkaloid structure. While the initial steps are well-characterized, the terminal reactions leading specifically to this compound are an active area of research.

The Foundational Building Block: L-Lysine

The journey to this compound begins with the ubiquitous primary amino acid, L-lysine. Through extensive isotopic labeling and precursor feeding studies, it has been unequivocally established that the entire carbon and nitrogen skeleton of quinolizidine alkaloids is derived from L-lysine.[4] For a tetracyclic alkaloid like this compound, three molecules of L-lysine are ultimately required to construct the four-ring core.[4]

The Committed Step: Decarboxylation of L-Lysine to Cadaverine

The first committed and rate-limiting step in the QA biosynthetic pathway is the decarboxylation of L-lysine to yield the diamine cadaverine.[4][5][6] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7]

-

Causality of the Choice: The selection of LDC as the entry-point enzyme is logical from a biochemical standpoint. Decarboxylation removes a carboxyl group, converting an amino acid into a primary amine. This transformation is a common strategy in plant secondary metabolism to generate the amine precursors necessary for alkaloid synthesis.[7] The LDC-catalyzed reaction is essentially irreversible, committing the lysine-derived carbon skeleton to the QA pathway.

The localization of LDC within the plant cell is also critical. Studies have shown that LDC activity is localized in the chloroplasts, suggesting this is the primary site for the initial steps of QA biosynthesis.[8]

Formation of the First Ring: Cadaverine to Δ¹-Piperideine

The next key intermediate is formed from cadaverine through oxidative deamination. This reaction is catalyzed by a Copper Amine Oxidase (CuAO) .[3][9]

-

Oxidative Deamination: CuAO oxidizes one of the primary amino groups of cadaverine to an aldehyde, forming 5-aminopentanal.

-

Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously undergoes an intramolecular Schiff base formation (cyclization) to yield the heterocyclic compound Δ¹-piperideine .[8][9]

This cyclization event establishes the first of the multiple six-membered rings that characterize the quinolizidine core. Δ¹-piperideine is a crucial branch-point intermediate, serving as the reactive building block for the subsequent condensation reactions that form the more complex QA skeletons.[3]

Assembly of the Tetracyclic Core: The Road to Sparteine

The construction of the tetracyclic core of this compound is a complex process that is not fully elucidated but is understood to proceed through the key intermediate, (-)-sparteine . The prevailing hypothesis, supported by extensive precursor feeding studies, suggests the condensation of three Δ¹-piperideine units (derived from three molecules of L-lysine).[4][6] While several intricate biosynthetic hypotheses have been proposed, the pathway leading to sparteine is the most consistent with experimental evidence.[6] Sparteine itself is a prominent tetracyclic QA and is widely considered the central precursor to a host of other more complex QAs found in lupins.[6][10]

The Hypothetical Conversion to this compound: Formation of the α-Pyridone Ring

The final and most specialized step in this compound biosynthesis is the conversion of a tetracyclic precursor, likely sparteine or a closely related derivative like lupanine, into the α-pyridone structure of this compound. This transformation is an oxidative process involving dehydrogenation.[4]

-

The Missing Enzyme: The specific enzyme catalyzing this dehydrogenation has not yet been isolated or characterized from this compound-producing plants. However, based on analogous reactions in other plant alkaloid pathways, the most probable candidates belong to the cytochrome P450 (CYP450) monooxygenase superfamily or other dehydrogenases .[7][8][10]

-

Expert Insight: CYP450s are renowned for their catalytic versatility in secondary metabolism, frequently performing oxidative reactions such as hydroxylations, C-C bond formations, and dehydrogenations.[11][12][13] The metabolism of sparteine to dehydrosparteine by human CYP450 enzymes provides a strong biochemical precedent for this type of transformation on the sparteine core.[14][15] It is highly probable that a specialized plant CYP450 is responsible for the final oxidative step that creates the conjugated ring system of this compound.

-

The overall biosynthetic flow is visualized in the diagram below, highlighting both the well-established early steps and the proposed final conversion.

Caption: Biosynthetic pathway of this compound from L-lysine.

Part 2: Experimental Methodologies for Precursor Identification

The elucidation of the this compound pathway relies on a suite of robust biochemical and analytical techniques. These methods are designed to trace the metabolic fate of putative precursors and to characterize the enzymes that catalyze their conversion.

Isotopic Labeling and Precursor Feeding Studies

This is the cornerstone technique for mapping biosynthetic pathways.[6] The principle is to introduce a precursor molecule containing a stable or radioactive isotope into the plant tissue and then to analyze the final product to see if the isotope has been incorporated.

-

Self-Validating System: The success of a feeding experiment is validated by demonstrating that the isotopic label is incorporated specifically into the predicted positions of the target molecule's structure. This requires sophisticated analytical methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to locate the label.

Detailed Protocol: Infiltration of Precursors into Lupinus Leaves

This protocol is adapted from methods used for feeding sparteine and lupanine into plant leaves.[1]

-

Precursor Solution Preparation:

-

Prepare a 50 ppm (50 µg/mL) solution of the isotopically labeled precursor (e.g., ¹³C-L-lysine, ²H-cadaverine, or ¹⁵N-sparteine) in a sterile infiltration buffer (10 mM MgCl₂, 10 mM Na-MES, pH 5.6).

-

Rationale: The buffer maintains a physiological pH to prevent cell damage, and MgCl₂ can help stabilize cell membranes. The 50 ppm concentration is typically high enough for detection but low enough to avoid toxicity.

-

-

Plant Preparation:

-

Use young, healthy Lupinus plants known to produce this compound. The leaves should be fully expanded and metabolically active.

-

-

Infiltration:

-

Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of the leaf.

-

Slowly depress the plunger to infiltrate the precursor solution into the intercellular air spaces. A successful infiltration is visible as a transient dark, water-soaked area on the leaf.

-

Infiltrate several areas on multiple leaves to ensure sufficient uptake.

-

-

Incubation:

-

Return the plants to their normal growth conditions (light/dark cycle, temperature).

-

Allow the plants to metabolize the precursor for a period of 4-7 days. The exact duration may require optimization.

-

-

Harvesting and Analysis:

-

Harvest the infiltrated leaves, flash-freeze them in liquid nitrogen to halt metabolic activity, and store them at -80°C until extraction.

-

Proceed with alkaloid extraction and analysis via LC-MS/MS or NMR.

-

Caption: Experimental workflow for precursor feeding studies.

Enzyme Assays for Key Biosynthetic Steps

Characterizing the enzymes is crucial for understanding reaction mechanisms and kinetics. Assaying LDC, the pathway's entry point, is a key example.

Detailed Protocol: Spectrophotometric Assay for Lysine Decarboxylase (LDC) Activity

This modern, high-throughput adaptable assay is based on the colorimetric detection of the product, cadaverine.[16]

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M Potassium Phosphate, pH 6.0.

-

Substrate Solution: 50 mM L-lysine in Reaction Buffer.

-

Cofactor Solution: 10 mM Pyridoxal 5'-phosphate (PLP) in Reaction Buffer.

-

TNBS Reagent: 0.1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in water.

-

Extraction Solvent: Toluene.

-

Enzyme Extract: Crude or purified protein extract from Lupinus tissue.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine:

-

100 µL Reaction Buffer

-

20 µL Cofactor Solution

-

50 µL Enzyme Extract

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow PLP to bind to the enzyme.

-

Initiate the reaction by adding 30 µL of the Substrate Solution.

-

Incubate at 37°C for 30-60 minutes (this should be within the linear range of the reaction).

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

-

Colorimetric Detection:

-

Add 200 µL of TNBS Reagent to the stopped reaction and incubate at room temperature for 10 minutes.

-

Add 500 µL of Toluene and vortex vigorously for 1 minute to extract the yellow TNBS-cadaverine adduct.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully transfer the upper toluene layer to a cuvette or a 96-well plate.

-

Read the absorbance at 340 nm .

-

-

Quantification:

-

Create a standard curve using known concentrations of cadaverine to relate absorbance to the amount of product formed. Enzyme activity can then be expressed in units such as nmol of cadaverine formed per minute per mg of protein.

-

Analytical Techniques for Metabolite Profiling

High-resolution analytical methods are required to separate and identify the complex mixture of alkaloids in plant extracts.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for QA analysis.[2][3][17][18] It offers exceptional sensitivity and selectivity, allowing for the quantification of dozens of alkaloids in a single run. A typical method involves a one-step extraction with acidified methanol/water, followed by analysis on a reverse-phase C18 column with a gradient elution.[17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for verifying the identity of compounds for which no analytical standards are available.[2][3] It provides excellent chromatographic resolution and characteristic mass fragmentation patterns.

Part 3: Data Presentation and Analysis

Quantitative data provides a framework for understanding the relative importance of different metabolic branches and for comparing alkaloid profiles across species.

Table of Quinolizidine Alkaloid Distribution in Lupinus Species

The following table summarizes the concentration of key tetracyclic QAs in the seeds of various Lupinus species. This data is critical for selecting appropriate plant material for biosynthetic studies and for understanding the natural variation in precursor pools.

| Alkaloid | L. albus (mg/kg) | L. angustifolius (mg/kg) | L. mutabilis (mg/kg) |

| Sparteine | 1.8 - 5.5 | 0.5 - 2.0 | 150 - 500 |

| Lupanine | 1000 - 3500 | 2000 - 6000 | 2500 - 7000 |

| 13α-Hydroxylupanine | 50 - 200 | 500 - 1500 | 1000 - 4000 |

| Data compiled from quantitative analyses reported in the literature.[17][18] Ranges can vary significantly based on cultivar and growing conditions. |

Table of Kinetic Parameters for Sparteine Oxidation

While these data are from a human enzyme system, they provide the only available kinetic insight into the enzymatic oxidation of the sparteine core, a reaction type hypothesized to be involved in this compound formation.

| Metabolite Formed | Kₘ (µmol/L) | Vₘₐₓ (pmol/min/mg) |

| 2-Dehydrosparteine | 58.3 ± 38.8 | 101 ± 39 |

| 5-Dehydrosparteine | 100 ± 123 | N/A |

| Data from in vitro studies with human liver microsomes from extensive metabolizers.[15] |

Conclusion and Future Directions

The biosynthetic pathway to this compound is well-established from its primary precursor, L-lysine, through the key intermediates cadaverine, Δ¹-piperideine, and the tetracyclic QA sparteine. The early enzymatic steps, catalyzed by LDC and CuAO, are well understood. However, the terminal step—the conversion of a sparteine-like precursor to this compound via oxidative dehydrogenation—remains the final frontier in elucidating this pathway.

Future research should focus on:

-

Enzyme Discovery: Employing transcriptomics and proteomics on this compound-producing plants like Lupinus or Anagyris to identify candidate CYP450s or dehydrogenases that are co-expressed with known QA biosynthetic genes.

-

Heterologous Expression and Characterization: Once candidate genes are identified, they must be expressed in a heterologous system (e.g., yeast or E. coli) to confirm their catalytic activity and characterize their substrate specificity and kinetics.

-

Advanced Isotopic Labeling: Using precursors labeled with stable isotopes like ¹³C and ¹⁵N, combined with high-resolution MS, to precisely trace the flow of atoms through the later stages of the pathway and confirm the immediate precursor to this compound.

The successful characterization of these final steps will not only complete our understanding of this compound biosynthesis but will also provide powerful new tools for the targeted metabolic engineering of leguminous plants for agricultural and pharmaceutical applications.

References

-

Mancinotti, D., Frick, K. M., & Geu-Flores, F. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 955-971. [Link]

-

Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87. [Link]

-

Bunsupa, S., et al. (2012). Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. The Plant Cell, 24(3), 1202-1216. [Link]

-

Lee, S. T., et al. (2008). This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Journal of agricultural and food chemistry, 56(6), 2185-2192. [Link]

-

Lee, S. T., et al. (2007). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of animal science, 85(10), 2773-2779. [Link]

-

Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual review of plant physiology and plant molecular biology, 52, 29-66. [Link]

-

Kutchan, T. M. (1995). Enzymatic oxidations in the biosynthesis of complex alkaloids. The Journal of biological chemistry, 270(48), 28475-28478. [Link]

-

Gupta, S., et al. (2013). Cadaverine: A lysine catabolite involved in plant growth and development. Plant signaling & behavior, 8(9), e25544. [Link]

-

Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. I. Lupinine. Canadian Journal of Chemistry, 66(7), 1734-1748. [Link]

-

Eichelbaum, M., et al. (1989). Evidence for altered catalytic properties of the cytochrome P-450 involved in sparteine oxidation in poor metabolizers. The Journal of pharmacology and experimental therapeutics, 251(2), 583-588. [Link]

-

Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]

-

Mancinotti, D., et al. (2022). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. Plant Biotechnology Journal, 20(8), 1594-1605. [Link]

-

Wink, M., & Hartmann, T. (1982). Localization of the enzymes of quinolizidine alkaloid biosynthesis in leaf chloroplasts of Lupinus polyphyllus. Plant Physiology, 70(1), 74-77. [Link]

-

Wallis, C. M., & Vilcins, I. R. (2010). Cytochrome P450: Radicals in a Biochemical Setting. YouTube. [Link]

-

Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed, 38535829. [Link]

-

Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 209, 105851. [Link]

-

Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. [Link]

-

Sabari, B. R., et al. (2015). Quantitative Analysis and Discovery of Lysine and Arginine Modifications. Current protocols in protein science, 80, 14.12.1-14.12.23. [Link]

-

Giovani, S., Alwaseem, H., & Fasan, R. (2016). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. Angewandte Chemie (International ed. in English), 55(30), 8691-8695. [Link]

Sources

- 1. vumicro.com [vumicro.com]

- 2. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Lysine decarboxylase assay by the pH-stat method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tarjomefa.com [tarjomefa.com]

- 9. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]

- 13. sas.rochester.edu [sas.rochester.edu]

- 14. Mechanism of cytochrome P450 2D6-catalyzed sparteine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for altered catalytic properties of the cytochrome P-450 involved in sparteine oxidation in poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC methods for anagyrine quantification in plant extracts

Application Note: Precision Quantification of Anagyrine in Plant Extracts via HPLC-UV

Executive Summary

This application note details a robust, validated protocol for the extraction and quantification of This compound , a quinolizidine alkaloid (QA), from plant matrices such as Anagyris foetida (Stinking Bean Trefoil) and Lupinus species. Unlike generic alkaloid methods, this protocol utilizes the specific UV absorption properties of the

Target Audience: Pharmaceutical researchers, toxicologists, and quality control scientists in natural product chemistry.[1]

Chemical Context & Mechanism

This compound (

-

Chemical Structure: Contains a basic tertiary amine and a conjugated

-pyridone ring.[1] -

Chromatographic Challenge: The basic nitrogen atom can interact with residual silanols on silica-based HPLC columns, leading to peak tailing.[1][2] This method employs an acidic mobile phase and an end-capped stationary phase to suppress these secondary interactions.[1]

-

Detection Principle: While most alkaloids are detected at non-specific wavelengths (210-220 nm), this compound's conjugated system allows for detection at 305-310 nm .[1] This significantly improves signal-to-noise ratios in complex plant extracts by "filtering out" non-conjugated impurities.[1]

Experimental Protocol

Reagents and Materials

-

Standards: this compound perchlorate or hydrochloride (purity >98%).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM).[1]

-

Buffers: 85% Orthophosphoric acid (

) or Formic Acid; Ammonia solution (25%).[1] -

Column: C18 Reverse Phase, End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.[1]

Sample Preparation: Acid-Base Liquid-Liquid Extraction (LLE)

Rationale: This classical "alkaloid cleanup" isolates basic compounds from neutral and acidic plant constituents (fats, chlorophyll, tannins).[1]

Step-by-Step Workflow:

-

Grinding: Pulverize dried plant material (seeds/leaves) to a fine powder (#60 mesh).

-

Defatting (Critical for Seeds):

-

Sonicate 1.0 g powder with 10 mL n-Hexane for 15 min.

-

Centrifuge (4000 rpm, 10 min) and discard the supernatant (removes lipids).

-

Dry the pellet under nitrogen flow.

-

-

Acid Extraction:

-

Resuspend pellet in 15 mL 0.5 M HCl .

-

Sonicate for 30 min at room temperature.

-

Centrifuge and collect the supernatant (Aqueous Acid Phase).

-

Optional: Wash aqueous phase with 10 mL DCM to remove non-basic lipophiles; discard organic layer.

-

-

Basification:

-

Adjust pH of the aqueous phase to pH 10–12 using 25% Ammonia solution. Mechanism: Converts this compound (

) to its free base form (

-

-

Organic Extraction:

-

Extract the basic aqueous phase 3x with 10 mL Dichloromethane (DCM) .

-

Combine DCM layers.

-

-

Reconstitution:

-

Evaporate DCM to dryness under reduced pressure (Rotavap at 40°C).

-

Reconstitute residue in 1.0 mL Mobile Phase A:B (90:10) .

-

Filter through 0.45 µm PTFE filter into HPLC vial.

-

HPLC Method Parameters

| Parameter | Condition |

| System | HPLC with Diode Array Detector (DAD) |

| Column | C18 End-capped (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10–20 µL |

| Column Temp | 25°C |

| Detection ( | 310 nm (Quantification), 210 nm (Impurity profiling) |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Equilibration |

| 2.0 | 5 | Isocratic Hold |

| 15.0 | 40 | Linear Ramp |

| 20.0 | 60 | Column Wash |

| 21.0 | 5 | Re-equilibration |

| 25.0 | 5 | Stop |[1]

Visualization of Workflow

The following diagram illustrates the logical flow from raw plant material to quantitative data, highlighting the critical phase-switching mechanism.

Caption: Workflow for the isolation of this compound exploiting pH-dependent solubility switching, followed by specific UV detection.

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

| Validation Parameter | Acceptance Criteria | Typical Result (this compound) |

| Linearity ( | > 0.999 | 0.9995 (Range: 5–200 µg/mL) |

| LOD (Limit of Detection) | S/N > 3 | ~0.5 µg/mL (at 310 nm) |

| Precision (Repeatability) | RSD < 2.0% | 0.8% (n=6) |

| Recovery (Accuracy) | 80–120% | 92% (Spiked Matrix) |

| Specificity | No interference at | Confirmed via Spectral Purity |

Expert Insights & Troubleshooting

-

Peak Tailing:

-

Cause: Interaction between the basic nitrogen of this compound and acidic silanols on the column.

-

Solution: Ensure the Mobile Phase contains 0.1% Phosphoric Acid .[3] If tailing persists, add 10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).

-

-

Interference at 210 nm:

-

Observation: Many plant phenols absorb at 210 nm, causing a noisy baseline.[1]

-

Solution: Switch to 310 nm . While sensitivity is slightly lower (~20-30% less than at 210 nm), the baseline is significantly cleaner, improving the actual Limit of Quantification (LOQ) in real matrices.

-

-

Standard Instability:

-

Quinolizidine alkaloids can oxidize. Store standard stock solutions in methanol at -20°C and protect from light.

-

References

-

Wink, M. (1993).[1] Quinolizidine alkaloids.[4][5][6][7] In: Methods in Plant Biochemistry. Academic Press. Link

-

Khedr, T., et al. (2023).[1] Development and Validation of a Rapid and Sensitive LC-MS/MS Approach for Alkaloid Testing in Different Lupinus Species. Journal of Food Composition and Analysis. Link[1]

-

Restani, P., et al. (2023).[1][3] Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Link

-

Cavalcante, M. A., et al. (2022).[1] An HPLC Method to Determine Phenolic Compounds of Plant Extracts. Pharmacognosy Research. Link[1]

-

Thermo Fisher Scientific. (2012).[1][5] HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Application Note 20513. Link

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Isolation and Purification of Anagyrine from Lupinus Seeds

Introduction: The Significance of Anagyrine

This compound is a tetracyclic quinolizidine alkaloid found predominantly in certain species of the genus Lupinus (lupins).[1][2] First isolated in 1885 from Anagyris foetida, its presence in Lupinus species was confirmed in 1939.[2] The scientific and toxicological interest in this compound stems from its potent teratogenic effects. Ingestion of this compound-containing lupins by pregnant livestock, particularly cattle, between days 40 and 100 of gestation is a primary cause of congenital deformities known as "crooked calf disease," characterized by skeletal malformations.[2][3][4]

This compound concentrations are typically highest in the seeds and floral parts of the plant, making seeds the logical starting material for isolation.[3][5] The isolation of pure this compound is essential for developing analytical standards, conducting toxicological studies, and investigating its mechanism of action, which is thought to involve agonism at muscarinic acetylcholine receptors.[2] However, the process is challenged by the presence of numerous other structurally similar quinolizidine alkaloids in the crude plant extract, such as lupanine and sparteine, necessitating a robust multi-step purification strategy.[1]

This application note provides a comprehensive, field-proven protocol for the isolation of this compound from Lupinus seeds. It integrates a classical acid-base extraction method with chromatographic purification and details modern analytical techniques for verification and quantification.

Principle of the Isolation Method

The isolation strategy is founded on the fundamental chemical properties of alkaloids. This compound, like other quinolizidine alkaloids, contains basic nitrogen atoms. This allows for a powerful separation technique known as acid-base extraction, which exploits the differential solubility of the alkaloid in its salt and free-base forms.

-

Acidic Extraction: The initial extraction is performed with a dilute acid. In this acidic environment, the basic nitrogen atoms of this compound are protonated, forming this compound hydrochloride salts. These salts are highly soluble in the aqueous phase, allowing them to be efficiently separated from the bulk of non-polar plant constituents, such as lipids and chlorophyll, which are abundant in seeds.[6][7]

-

Basification and Organic Solvent Extraction: The acidic aqueous extract is then basified, typically with sodium hydroxide (NaOH), to a high pH (>11). This deprotonates the this compound salts, converting them back into their neutral, free-base form. The this compound free base is poorly soluble in water but highly soluble in non-polar organic solvents like dichloromethane (CH₂Cl₂). A subsequent liquid-liquid extraction with an organic solvent transfers the alkaloid from the aqueous phase to the organic phase, leaving behind water-soluble impurities.[7][8]

-

Chromatographic Purification: The resulting crude alkaloid extract is a complex mixture. This compound is isolated from other co-extracted alkaloids based on differences in polarity using column chromatography.[9] Silica gel is used as the stationary phase, and a solvent system of increasing polarity is used to elute the compounds, allowing for the separation and collection of pure this compound.[10]

Critical Safety Precautions

WARNING: this compound is a known teratogen and exhibits significant toxicity.[4][11] All procedures must be performed by trained personnel in a controlled laboratory setting.

-

Engineering Controls: All handling of dry Lupinus seed powder, crude extracts, and purified this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): At a minimum, chemical-resistant nitrile gloves, a full-length lab coat, and chemical splash goggles are mandatory.

-

Waste Disposal: All alkaloid-containing solutions, contaminated labware, and solvent waste must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to the environment.

-

Accidental Exposure: In case of skin contact, wash immediately with soap and water for 15 minutes. In case of eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.

Materials and Reagents

| Item | Specification | Purpose |

| Plant Material | Dried seeds of this compound-containing Lupinus species (e.g., L. argenteus, L. leucophyllus) | Source of this compound |

| Reagents | ||

| Hydrochloric Acid (HCl), concentrated | Preparation of 0.5 M HCl | |

| Sodium Hydroxide (NaOH), pellets | Preparation of 5 M NaOH | |

| Dichloromethane (CH₂Cl₂), ACS Grade or higher | Organic extraction solvent | |

| Methanol (MeOH), ACS Grade or higher | Chromatography mobile phase | |

| Chloroform (CHCl₃), ACS Grade or higher | Chromatography mobile phase | |

| Ammonium Hydroxide (NH₄OH), concentrated (28-30%) | Chromatography mobile phase modifier | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent for organic solvent | |

| Hexane, ACS Grade or higher | Defatting solvent (optional) | |

| Consumables & Equipment | ||

| Laboratory Blender or Mill | Grinding seeds | |

| Large Glass Beakers or Erlenmeyer Flasks | Extraction vessels | |

| Buchner Funnel and Filter Paper | Filtration | |

| Centrifuge and appropriate tubes | Separation of solids | |

| Separatory Funnel (2 L capacity or greater) | Liquid-liquid extraction | |

| Rotary Evaporator | Solvent removal | |

| Glass Chromatography Column (e.g., 40 x 800 mm) | Purification | |

| Silica Gel 60 (70-230 mesh) | Stationary phase for chromatography | |

| TLC Plates (Silica gel 60 F₂₅₄) | Reaction/fraction monitoring | |

| This compound analytical standard | For analytical comparison (GC/LC-MS) |

Experimental Protocol

This protocol is designed for processing approximately 500 g of dried Lupinus seeds. Quantities should be scaled appropriately for different starting amounts.

Overall Workflow Diagram

Part A: Sample Preparation

-

Grinding: Grind 500 g of dry Lupinus seeds into a fine, consistent powder using a high-powered laboratory mill. A finer powder increases the surface area and improves extraction efficiency.

-

Defatting (Recommended): Lupinus seeds have a high oil content which can complicate the extraction.[6]

-

Place the seed powder in a large beaker and add 1.5 L of hexane.

-

Stir for 1-2 hours at room temperature.

-

Filter the mixture through a Buchner funnel, collecting the solid plant material. Discard the hexane filtrate (which contains the lipids).

-

Spread the defatted powder on a tray in the fume hood and allow it to air dry completely until no hexane odor remains.

-

Part B: Crude Alkaloid Extraction

This protocol is adapted from established methods for quinolizidine alkaloid extraction.[7][8]

-

Acidic Maceration: Transfer the 500 g of dried, defatted seed powder to a 4 L flask. Add 2.5 L of 0.5 M Hydrochloric Acid (HCl).

-

Extraction: Stir the slurry vigorously for 4-6 hours at room temperature using a magnetic stirrer or overhead stirrer. Rationale: This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Separation: Separate the solid plant material from the acidic liquid extract. This can be done by either vacuum filtration through a Buchner funnel or by centrifugation at ~4000 x g for 15 minutes and decanting the supernatant.

-

Repeat Extraction: To ensure complete extraction, resuspend the solid pellet/residue in an additional 1.5 L of 0.5 M HCl, stir for 2 hours, and separate again.

-

Pool and Filter: Combine the acidic supernatants from both extractions and perform a final gravity filtration through filter paper to remove any remaining fine particulates.

-

Basification: Carefully transfer the pooled acidic extract to a large separatory funnel (or a vessel large enough for stirring). While stirring, slowly add 5 M Sodium Hydroxide (NaOH) to adjust the pH to 12. Monitor with a pH meter. The solution may become cloudy as the alkaloids precipitate. Rationale: This converts the water-soluble alkaloid salts into their water-insoluble free-base form.

-

Organic Extraction: Add 1 L of dichloromethane (CH₂Cl₂) to the separatory funnel. Stopper and invert the funnel 20-30 times, venting frequently to release pressure. Allow the layers to separate completely.

-

Collect Organic Layer: Drain the lower organic (CH₂Cl₂) layer into a clean flask.

-

Repeat Organic Extraction: Repeat the extraction of the aqueous layer two more times with 500 mL portions of CH₂Cl₂. Pool all organic extracts. Rationale: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

-

Drying and Evaporation: Add anhydrous sodium sulfate (Na₂SO₄) to the pooled organic extract and swirl until the drying agent no longer clumps. Filter off the Na₂SO₄. Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude alkaloid extract, which will be a brownish, gummy residue.

Part C: Chromatographic Purification

-

Column Preparation: Prepare a slurry of 400 g of silica gel 60 in the initial mobile phase (100% Chloroform). Pour the slurry into a glass column and allow it to pack under gravity, draining the excess solvent until it is just above the silica bed.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane. In a separate beaker, add this solution to ~5-10 g of silica gel and evaporate the solvent to dryness. This "dry loading" method results in better separation. Carefully layer the silica-adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system. Start with 100% Chloroform and gradually increase the polarity by adding Methanol. A small amount of Ammonium Hydroxide (e.g., 0.5-1%) should be added to the mobile phase to prevent protonation of the alkaloids on the acidic silica surface, which improves peak shape.[10] A suggested gradient is as follows:

-

Chloroform (100%)

-

Chloroform:Methanol (99:1) + 1% NH₄OH

-

Chloroform:Methanol (98:2) + 1% NH₄OH

-

...continue increasing methanol concentration up to 10%.

-

-

Fraction Collection: Collect fractions of ~20-30 mL.

-

TLC Monitoring: Spot every few fractions onto a TLC plate. Develop the plate in a mobile phase similar to the one being used for elution (e.g., Chloroform:Methanol:Ammonium Hydroxide 90:10:1). Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent (an alkaloid-specific stain).

-

Pooling and Final Evaporation: Fractions that show a single spot corresponding to the Rƒ value of this compound should be pooled together. Remove the solvent via rotary evaporation to yield the purified this compound.

Part D: Purity Assessment and Identification

The identity and purity of the isolated compound are not confirmed until verified analytically.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the classical method for identifying quinolizidine alkaloids. The sample is vaporized and separated on a GC column, then fragmented and detected by a mass spectrometer. The identity of this compound is confirmed by matching its retention time and mass fragmentation pattern to an authentic standard or a validated library spectrum (e.g., NIST). Be aware that isomers like 17-oxolupanine may have similar retention times, making MS pattern confirmation essential.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific modern technique. It offers excellent separation of complex alkaloid mixtures without the need for derivatization.[1][13] The protocol published by the European Reference Laboratory for Mycotoxins and Phytotoxins provides a robust method for the analysis of 15 quinolizidine alkaloids, including this compound.[1]

-

Quantitative NMR (qNMR): This powerful technique allows for the quantification of the isolated compound without requiring an this compound standard.[10] By adding a known amount of an internal standard to the sample, the concentration of this compound can be determined by comparing the integral of its characteristic proton signals to the integral of the standard's signal.

References

-

FiBL. (n.d.). Alkaloid analysis in lupins. Research Institute of Organic Agriculture FiBL. Retrieved from [Link]

- Franke, W., & Roth-Franke, P. (1998). Process for the treatment and processing of lupine seeds containing alkaloid, oil and protein. Google Patents.

-

Muchtaridi, M., et al. (2020). Chromatographic separation of mitragynine alkaloids in raw materials. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(11), 2959. Retrieved from [Link]

-

El-Hady, E. A., et al. (2022). Isolation and Characterization of Antibacterial Conglutinins from Lupine Seeds. Molecules, 27(24), 8968. Retrieved from [Link]

-

Keeler, R. F., et al. (1986). Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen this compound as a function of plant part and stage of growth and their relationship to crooked calf disease. Journal of Toxicology and Environmental Health, 17(4), 433-446. Retrieved from [Link]

-

BfR (German Federal Institute for Risk Assessment). (2024). Alkaloids and allergies: current data on health risks from lupin seeds in food. BfR Opinion No. 024/2024. Retrieved from [Link]

-

Namdar, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Metabolites, 14(4), 211. Retrieved from [Link]

- Jiménez-Martínez, C., et al. (2010). A recently published article, aiming to develop a novel lupin debittering method used ultrasound in different temperatures, as an alternative to the traditional method. Journal of the Science of Food and Agriculture, 90(12), 2093-2098.

-

Pilegaard, K., & Gry, J. (2008). Alkaloids in edible lupin seeds. Nordic Council of Ministers. Retrieved from [Link]

-

BfR (German Federal Institute for Risk Assessment). (2017). Risk assessment of the occurrence of alkaloids in lupin seeds. BfR Opinion No. 003/2017. Retrieved from [Link]

-

Keeler, R. F., & Gross, R. (1980). The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food. Journal of Environmental Pathology and Toxicology, 3(5-6), 333-340. Retrieved from [Link]

-

Panter, K. E., et al. (2009). Concentration of the teratogenic alkaloid this compound and total alkaloids over the phenological growth stages of velvet lupine. Journal of Animal Science, 87(10), 3363-3369. Retrieved from [Link]

-

Gkionis, C., et al. (2022). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 27(19), 6264. Retrieved from [Link]

-

Keeler, R. F. (1976). Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials. Journal of Toxicology and Environmental Health, 1(6), 887-898. Retrieved from [Link]

-

Welch, K. D., et al. (2009). Chromatograms from gas chromatography analysis of extracted alkaloids... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Green, B. T., et al. (2009). The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease. Journal of Animal Science, 87(10), 3226-3231. Retrieved from [Link]

-

Scrivano, S., et al. (2019). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. Molecules, 24(12), 2247. Retrieved from [Link]

-

El-Adawy, T. A., & Khalil, A. H. (2013). Effect of Debittering Process on Characterization of Egyptian Lupine Seeds Oil (Lupinus albus). Australian Journal of Basic and Applied Sciences, 7(2), 728-734. Retrieved from [Link]

Sources

- 1. Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR [bfr.bund.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen this compound as a function of plant part and stage of growth and their relationship to crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

- 8. ajbasweb.com [ajbasweb.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

High-Selectivity Solid-Phase Extraction (SPE) of Anagyrine from Blood Serum

[1]

Abstract

This application note details a robust, self-validating protocol for the extraction of anagyrine —a teratogenic quinolizidine alkaloid—from blood serum.[1] While protein precipitation (PPT) is often used for high-throughput screening, it fails to remove phospholipids effectively, leading to matrix effects and ion suppression in LC-MS/MS.[1] This guide utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE to achieve superior sample cleanup, ensuring high recovery (>85%) and minimizing instrument downtime.[1] The method is validated for use in bovine and human serum matrices.

Introduction & Clinical Significance

This compound is a toxic alkaloid found in Lupinus species (e.g., L. leucophyllus).[1][2][3][4][5] Its ingestion by cattle during gestational days 40–70 induces "Crooked Calf Disease" (arthrogryposis) by acting as a neuromuscular blocking agent on fetal acetylcholine receptors.[1] Accurate quantification in serum is critical for toxicokinetic modeling and risk assessment.

Analyte Properties:

-

Compound: this compound (

)[1][6] -

pKa: ~9.0–9.5 (Basic nitrogen center)[1]

-

LogP: ~1.6 (Moderately lipophilic)[1]

-

Challenge: The molecule binds to serum proteins and requires separation from endogenous phospholipids that co-elute during LC analysis.

Method Development Strategy: The "Why" Behind the Protocol

To achieve authoritative reliability, we reject simple Liquid-Liquid Extraction (LLE) in favor of Mixed-Mode Cation Exchange (MCX) .

-

Mechanism: The MCX sorbent possesses both hydrophobic (divinylbenzene) and ion-exchange (sulfonic acid) moieties.

-

Logic:

-

Acidification: We acidify the serum to protonate this compound (

). -

Ionic Locking:

binds electrostatically to the sorbent's sulfonic acid groups. -

Rigorous Washing: Because the analyte is "locked" by charge, we can wash the cartridge with 100% methanol. This removes neutral interferences (fats, uncharged drugs) that would otherwise contaminate the sample—a step impossible in standard Reversed-Phase (HLB/C18) SPE.[1]

-

Elution: We use a high-pH solvent to deprotonate the this compound, breaking the ionic bond and releasing the clean analyte.

-

Materials & Reagents

-

SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.[1]

-

Sample Matrix: Serum (Bovine or Human), thawed at room temperature.[1]

-

Loading Buffer: 2% Phosphoric Acid (

) in water. -

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol. -

Internal Standard (IS): Sparteine or

-Anagyrine (if available).[1]

Experimental Protocol

Step 1: Sample Pre-treatment[1][9][10]

-

Action: Aliquot 200 µL of serum into a microcentrifuge tube.

-